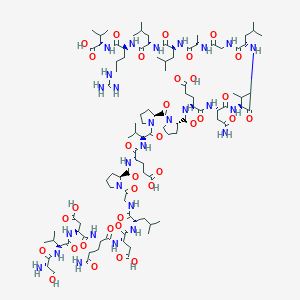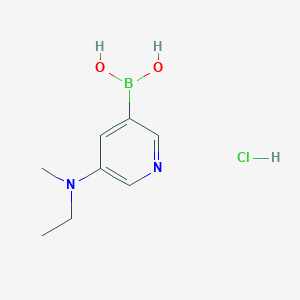
5-(Methylethylamino)pyridine-3-boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylethylamino)pyridine-3-boronic acid hydrochloride is a chemical compound with the CAS Number: 2096334-90-4 . It has a molecular weight of 180.01 . The IUPAC name for this compound is 5-[ethyl (methyl)amino]-3-pyridinylboronic acid .
Molecular Structure Analysis
The InChI code for 5-(Methylethylamino)pyridine-3-boronic acid hydrochloride is 1S/C8H13BN2O2/c1-3-11(2)8-4-7(9(12)13)5-10-6-8/h4-6,12-13H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-(Methylethylamino)pyridine-3-boronic acid hydrochloride are not available, boronic acids are generally known to participate in various types of chemical reactions, including coupling reactions and condensation reactions .Scientific Research Applications
Reactivity and Chemosensor Applications
5-(Methylethylamino)pyridine-3-boronic acid hydrochloride has been studied for its reactivity and potential in chemosensor applications. Iwatsuki et al. (2012) investigated the reactivity of 3-pyridinium boronic acid, a derivative of pyridylboronic acid, with 4-isopropyltropolone in acidic aqueous solutions. This study provides foundational knowledge for developing effective organoboron-based chemosensors, highlighting the impact of substituents on the acidity and reactivity of the boron center in such compounds (Iwatsuki et al., 2012).
Synthesis of Novel Compounds
The compound has been used in the synthesis of various novel compounds. Jones et al. (1990) explored the acylation of pyrrolidine-2,4-diones, leading to the creation of 3-acyltetramic acids, including derivatives involving boronic acids. This process highlights the compound's role in facilitating complex organic syntheses (Jones et al., 1990).
Antihypertensive Activity
Research by Finch et al. (1978) on derivatives of 5-amino-2-pyridinecarboxylic acids, which are structurally related to 5-(Methylethylamino)pyridine-3-boronic acid hydrochloride, demonstrated potent antihypertensive effects in animal models. This suggests potential therapeutic applications in the field of cardiovascular health (Finch et al., 1978).
Self-Assembly and Drug Carrier Applications
Roy et al. (2023) investigated the self-assembly behavior of boronic acid-based amphiphiles, including pyridine-based boronic acid derivatives. This research is significant for developing new surfactant materials and drug carriers, demonstrating the compound's potential in pharmaceutical applications (Roy et al., 2023).
Coupling Reactions in Organic Synthesis
The compound has also been utilized in various coupling reactions, essential for creating complex organic molecules. Bouillon et al. (2003) described the synthesis of novel halopyridinylboronic acids and esters, demonstrating the compound's role in facilitating Suzuki cross-coupling reactions. This is crucial for the production of new pyridine libraries and for advancing synthetic organic chemistry (Bouillon et al., 2003).
Safety And Hazards
The safety data sheet for a similar compound, 5-(Methylthio)pyridine-3-boronic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[5-[ethyl(methyl)amino]pyridin-3-yl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2.ClH/c1-3-11(2)8-4-7(9(12)13)5-10-6-8;/h4-6,12-13H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKWWJKJEIAPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N(C)CC)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylethylamino)pyridine-3-boronic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

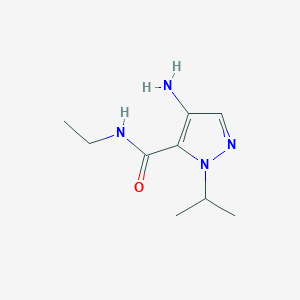
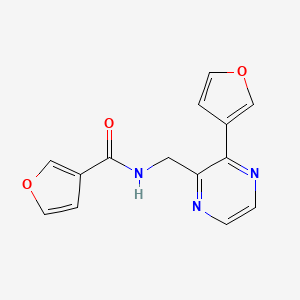
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B2447445.png)
![5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2447448.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B2447450.png)
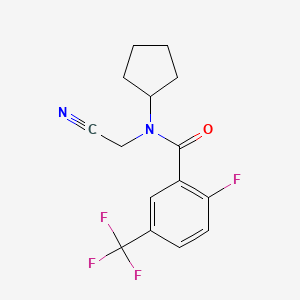
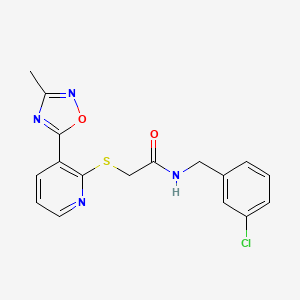
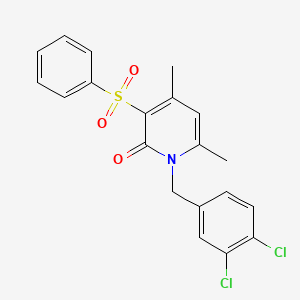
![[8,8-Dimethyl-9-(3-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate](/img/structure/B2447460.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2447462.png)
![4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2447463.png)
![2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2447464.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2447465.png)
